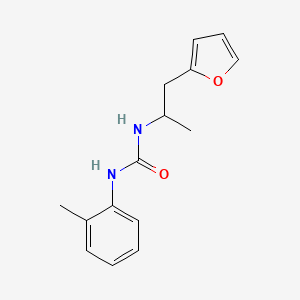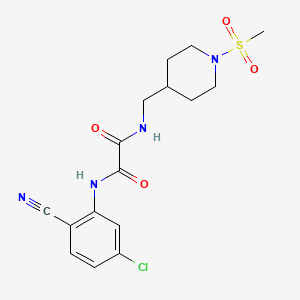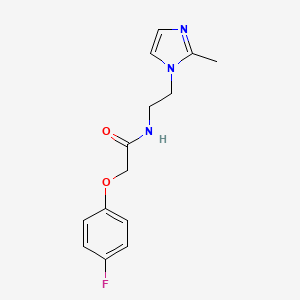
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, also known as FIMEA, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. This compound has been shown to activate PPARγ, leading to the downstream effects of its therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of oxidative stress and inflammation, and regulation of glucose and lipid metabolism. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for 2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in various disease models. This compound has shown promising results in cancer treatment, neuroprotection, and inflammation, and further research is needed to fully understand its potential in these areas. Additionally, the development of this compound derivatives and analogs may lead to the discovery of even more potent and selective compounds for various therapeutic applications.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer treatment, neuroprotection, and inflammation. Its synthesis method has been extensively studied and optimized, and its mechanism of action involves the activation of the PPARγ pathway. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for this compound research, and further exploration of its therapeutic potential may lead to the development of new treatments for various diseases.
合成法
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 2-methyl-1H-imidazole-1-yl-acetic acid. The final product is obtained through a condensation reaction between the intermediate product and acetic anhydride. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the compound.
科学的研究の応用
2-(4-fluorophenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSZQKYCJSVSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

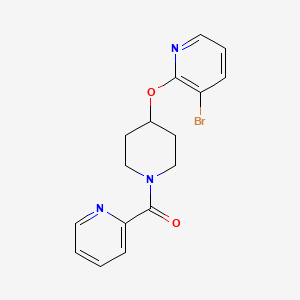

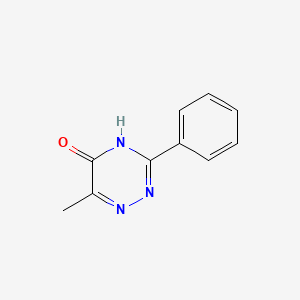
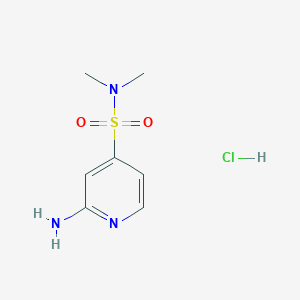


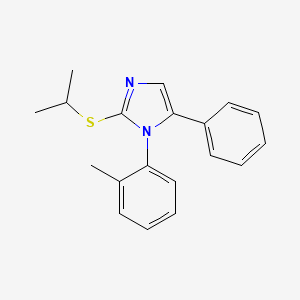
![2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2394682.png)
![chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394686.png)
![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2394693.png)
![3-butyramido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2394694.png)
